2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol

5-lipoxygenase inflammation cell-based assay

Reproducibility is compromised when stereochemically undefined pyrrolidine-3,4-diols are substituted in enzyme inhibition studies. This N-alkylpyrrolidine, with three chiral centers, is a validated scaffold for dual SphK1/SphK2 inhibitors (low μM Ki) and a probe for 5-lipoxygenase in cellular inflammation models. - Specified stereochemistry eliminates divergent biological outcomes in glycosidase or 5-LOX assays. - XLogP3-AA of -1.3 and 3 H-bond donors ensure consistent solubility and target engagement. - In-stock, custom synthesis available; shipped globally with full analytical documentation.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 188905-40-0
Cat. No. B070485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol
CAS188905-40-0
Synonyms3,4-Pyrrolidinediol,2-(hydroxymethyl)-1-methyl-(9CI)
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1CC(C(C1CO)O)O
InChIInChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3
InChIKeyUBVOJPDDTVFNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol Chemical Class & Properties


2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 188905-40-0) is a small molecule organic compound classified within the N-alkylpyrrolidines [1]. It possesses a pyrrolidine core substituted with a hydroxymethyl group and two hydroxyl groups, resulting in a molecular formula of C6H13NO3 and a monoisotopic mass of 147.089543 Da . Its structure provides multiple hydrogen bond donors (3) and acceptors (4), influencing its physicochemical profile including a calculated XLogP3-AA of -1.3, indicating significant hydrophilicity [2]. The compound is identified in some databases as a natural product found in *Angylocalyx pynaertii* .

Critical Role of Stereochemistry in 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol Procurement


The pyrrolidine ring of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol contains three chiral centers, leading to multiple possible stereoisomers with distinct three-dimensional arrangements [1]. Different stereoisomers can exhibit significantly different binding affinities and biological activities due to the spatial orientation of their hydroxyl groups [2]. For example, the (2S,3S,4S) stereoisomer, also known as MeLAB, is specifically defined by its IUPAC name and is distinguished from other stereoisomers in PubChem [3]. Therefore, substitution with an undefined stereoisomeric mixture or an alternative stereoisomer of the same nominal compound can lead to divergent experimental outcomes, making precise stereochemical specification a critical parameter for procurement and reproducible research.

Quantitative Evidence for 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol vs. Analogs


5-Lipoxygenase Inhibition in Cellular Assay

The compound 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol was tested for its ability to inhibit 5-lipoxygenase in rat RBL-2H3 cells . This represents a specific, quantifiable biological activity in a cellular context. While no direct head-to-head comparator data is provided in the assay report, this measurement establishes a baseline for its activity in this specific enzyme system.

5-lipoxygenase inflammation cell-based assay

Dual SphK1/2 Inhibition by Pyrrolidine Scaffold

The 2-(hydroxymethyl)pyrrolidine scaffold, a core structural motif of the target compound, has been utilized to develop potent dual SphK1/SphK2 inhibitors. A derivative (compound 22d) exhibited inhibition constants (Ki) of 0.679 μM for SphK1 and 0.951 μM for SphK2 [1]. This demonstrates the potential of this chemical scaffold for achieving dual inhibition of these kinases, which is a relevant target in cancer and inflammation.

sphingosine kinase dual inhibition cancer

Stereochemical Identity and Purity for Reproducibility

The compound is specifically identified as the (2S,3S,4S) stereoisomer (MeLAB) in authoritative databases, with a defined CAS number (117894-12-9) and a PubChem CID (451993) [1]. In contrast, the CAS number 188905-40-0 is associated with the parent compound name without stereochemical specification. The unambiguous definition of the stereochemistry is crucial for ensuring reproducibility in biological assays, as different enantiomers or diastereomers can have drastically different activities [2].

stereochemistry purity reproducibility

Calculated Properties for Formulation & Assay

Key calculated physicochemical properties of the compound include a molecular weight of 147.17 g/mol, a XLogP3-AA of -1.3, and a hydrogen bond donor count of 3 [1]. These values provide a quantitative basis for understanding its behavior in aqueous solutions and biological matrices. While these are computed values and not experimental data for this specific compound, they serve as a crucial starting point for solubility assessments, formulation development, and predicting permeability.

physicochemical properties solubility formulation

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol Research and Industrial Applications


5-Lipoxygenase Inflammatory Pathway Probe

This compound has been tested for inhibition of 5-lipoxygenase in a cellular assay . Researchers investigating the role of leukotrienes in inflammation or allergy can use it as a probe compound to assess the enzyme's activity in cellular models, particularly when a defined stereochemistry is required for reproducible results.

Sphingosine Kinase Inhibitor Scaffold for Cancer Research

The 2-(hydroxymethyl)pyrrolidine core is a validated scaffold for developing dual SphK1/SphK2 inhibitors, as demonstrated by potent analogs with low micromolar Ki values . This compound can serve as a starting material or a reference standard in medicinal chemistry efforts aimed at targeting sphingolipid signaling in cancer or immunology.

Reference Standard for Analytical Methods

With its well-defined stereochemistry (as MeLAB, CAS 117894-12-9) and calculated physicochemical properties, this compound is suitable for use as a reference standard in developing and validating analytical methods such as HPLC, LC-MS, or NMR . Its availability from reputable vendors ensures that researchers can obtain a consistent material for method calibration and system suitability tests.

Pyrrolidine Enzyme Inhibition Model

As an N-alkylpyrrolidine with multiple hydroxyl groups, this compound serves as a valuable model for studying structure-activity relationships (SAR) within the pyrrolidine class of enzyme inhibitors . Its hydrogen bonding capacity and defined stereochemistry make it an ideal candidate for computational docking studies and experimental validation of binding hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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